molecular formula C16H13BrN2O2 B12174736 2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B12174736
M. Wt: 345.19 g/mol
InChI Key: BBWQMOIWFLIWRC-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a hydroxyphenylacetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Acylation: The brominated indole is then reacted with 4-hydroxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The bromine atom on the indole ring can be reduced to form the corresponding indole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The bromine atom and hydroxyphenyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Lacks the bromine atom, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    2-(6-bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxy group, which may influence its reactivity and interactions.

Uniqueness

The presence of the bromine atom and hydroxyphenyl group in 2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide may confer unique chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H13BrN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)

InChI Key

BBWQMOIWFLIWRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)Br

Origin of Product

United States

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